N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide
Description
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide: is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties
Properties
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10(2)19-15(8-11(3)18-19)17-16(20)14-9-12-6-4-5-7-13(12)21-14/h4-10H,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKKEZBSAOKPJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3O2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide typically involves the following steps:
Preparation of 1-isopropyl-3-methyl-1H-pyrazol-5-amine: This intermediate can be synthesized through the reaction of 1-isopropyl-3-methyl-1H-pyrazole with ammonia under specific conditions.
Benzofuran-2-carboxylic acid Activation: The carboxylic acid group of benzofuran-2-carboxylic acid is activated using reagents like thionyl chloride to form benzofuran-2-carbonyl chloride.
Coupling Reaction: The activated benzofuran-2-carbonyl chloride is then coupled with 1-isopropyl-3-methyl-1H-pyrazol-5-amine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at different positions of the benzofuran ring can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the benzofuran ring.
Reduction Products: Reduced analogs with altered functional groups.
Substitution Products: A variety of substituted benzofurans with different substituents on the ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its derivatives are being explored for their biological activities, including antifungal and antibacterial properties.
Medicine: The compound has been investigated for its medicinal properties, particularly in the development of new drugs. Its derivatives are being studied for their potential use in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are valuable in the synthesis of active pharmaceutical ingredients (APIs) and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
Benzofuran-2-carboxamide derivatives: These compounds share the benzofuran core structure but differ in their substituents.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents and functional groups.
Uniqueness: N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide is unique due to its specific combination of the benzofuran and pyrazole rings, which contribute to its distinct chemical and biological properties
Biological Activity
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 324.38 g/mol. Its structure features a pyrazole ring, which is known for its diverse pharmacological properties, linked to a benzofuran moiety that enhances its biological profile.
Research indicates that compounds containing the pyrazole moiety exhibit various mechanisms of action, including:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of specific kinases involved in cancer progression, such as Aurora-A kinase and CDK2.
- Anti-inflammatory Effects : Pyrazole derivatives have been shown to modulate inflammatory pathways, potentially reducing cytokine release and inflammatory cell infiltration.
- Cytotoxicity Against Cancer Cells : Several studies have demonstrated that pyrazole-based compounds can induce apoptosis in cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines.
Case Studies
- In Vitro Study on MCF7 Cell Line : A study evaluated the effects of this compound on MCF7 cells, revealing an IC50 value of 3.79 µM. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in breast cancer treatment.
- Aurora-A Kinase Inhibition : Another significant study focused on the inhibition of Aurora-A kinase by this compound, showing an IC50 value of 0.16 µM. This inhibition was associated with reduced cell proliferation in various cancer cell lines, suggesting that this compound could serve as a lead for developing new anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
